8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide
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Overview
Description
SC-47643 is a synthetic compound that mimics the peptide sequence containing arginine-glycine-aspartic acid, which is recognized by the platelet glycoprotein IIb/IIIa receptor. This compound is known for its ability to inhibit fibrinogen binding to activated platelets, thereby preventing platelet aggregation .
Preparation Methods
The preparation of SC-47643 involves the synthesis of a peptide mimetic. The synthetic route typically includes the following steps:
Synthesis of the peptide backbone: The peptide backbone is synthesized using standard solid-phase peptide synthesis techniques.
Modification of the peptide: The peptide is modified to include the specific functional groups that mimic the arginine-glycine-aspartic acid sequence.
Purification: The final product is purified using high-performance liquid chromatography to ensure the desired purity and composition.
Chemical Reactions Analysis
SC-47643 undergoes several types of chemical reactions, including:
Inhibition of fibrinogen binding: SC-47643 inhibits the binding of fibrinogen to activated platelets, preventing platelet aggregation.
Interaction with platelet glycoprotein IIb/IIIa receptor: The compound interacts with the glycoprotein IIb/IIIa receptor on platelets, blocking the receptor’s ability to bind fibrinogen.
Common reagents and conditions used in these reactions include:
Platelet-rich plasma: Used to study the inhibitory effects of SC-47643 on platelet aggregation.
Adenosine diphosphate: Used as an agonist to induce platelet aggregation in experimental setups.
Scientific Research Applications
SC-47643 has several scientific research applications, including:
Antiplatelet and antithrombotic agent: SC-47643 is used in research as an antiplatelet and antithrombotic agent due to its ability to inhibit platelet aggregation.
Study of platelet aggregation mechanisms: The compound is used to study the mechanisms of platelet aggregation and the role of the glycoprotein IIb/IIIa receptor in this process.
Development of new therapeutic agents: SC-47643 serves as a model compound for the development of new therapeutic agents targeting platelet aggregation and thrombosis.
Mechanism of Action
SC-47643 exerts its effects by mimicking the arginine-glycine-aspartic acid sequence, which is recognized by the platelet glycoprotein IIb/IIIa receptor. The compound binds to this receptor, inhibiting the binding of fibrinogen to activated platelets. This inhibition prevents platelet aggregation and reduces the risk of thrombosis .
Comparison with Similar Compounds
SC-47643 is similar to other peptide mimetics that target the glycoprotein IIb/IIIa receptor. Some similar compounds include:
SC-46749: Another peptide mimetic that inhibits fibrinogen binding to activated platelets.
RGDS: A peptide sequence that also inhibits fibrinogen binding to the glycoprotein IIb/IIIa receptor.
SC-47643 is unique in its specific modifications that enhance its inhibitory potency and selectivity for the glycoprotein IIb/IIIa receptor .
Properties
CAS No. |
126631-86-5 |
---|---|
Molecular Formula |
C22H35N5O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1 |
InChI Key |
LVVRYABDHQGPGK-SFHVURJKSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Key on ui other cas no. |
126631-86-5 |
Synonyms |
3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide SC 47643 SC-47643 |
Origin of Product |
United States |
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